2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid
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Overview
Description
2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid typically involves the condensation of phenylhydrazine with cyclohexanone derivatives, followed by cyclization and functional group modifications . One common method includes the reaction of phenylhydrazine with 2-(hydroxymethylene)cyclohexanone-4-carboxylate under acidic conditions to form the indazole core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and continuous flow reactors to enhance efficiency and scalability . The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted indazole compounds, which can be further utilized in medicinal chemistry .
Scientific Research Applications
2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid has several scientific research applications:
Biology: Studied for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes such as inflammation and cell proliferation . The compound’s ability to bind to these targets is attributed to its unique structural features, which allow for specific interactions at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound with a similar core structure but lacking the amino and acetic acid groups.
2-phenylindazole: A derivative with a phenyl group at the 2-position, known for its anticancer properties.
3-nitroindazole: A nitro-substituted indazole with potent anti-inflammatory activity.
Uniqueness
2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid is unique due to the presence of both amino and acetic acid functional groups, which enhance its solubility and reactivity. These features make it a versatile intermediate for the synthesis of various biologically active compounds .
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-(3-amino-4,5,6,7-tetrahydroindazol-2-yl)acetic acid |
InChI |
InChI=1S/C9H13N3O2/c10-9-6-3-1-2-4-7(6)11-12(9)5-8(13)14/h1-5,10H2,(H,13,14) |
InChI Key |
JETPJUDLNIDBDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=C2C1)N)CC(=O)O |
Origin of Product |
United States |
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